3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound featuring a bromothiophene moiety attached to a piperidine ring, which is further connected to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps:
Formation of the Bromothiophene Moiety: The bromothiophene component can be synthesized through bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst.
Coupling with Piperidine: The bromothiophene is then coupled with piperidine through a carbonylation reaction, often using palladium catalysts under controlled temperature and pressure conditions.
Attachment of Propanoic Acid:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-Chlorothiophene-2-carbonyl)piperidin-3-yl]propanoic acid
- 3-[1-(4-Fluorothiophene-2-carbonyl)piperidin-3-yl]propanoic acid
- 3-[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]propanoic acid
Uniqueness
3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s ability to participate in various chemical reactions and interactions.
Properties
IUPAC Name |
3-[1-(4-bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-10-6-11(19-8-10)13(18)15-5-1-2-9(7-15)3-4-12(16)17/h6,8-9H,1-5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFVMJQJIITYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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